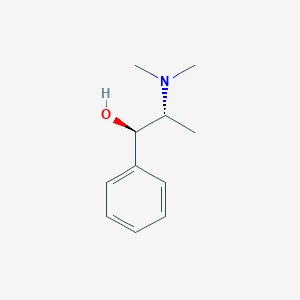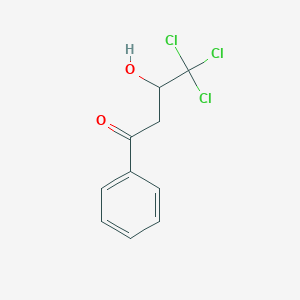![molecular formula C7H11Br B081686 Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI) CAS No. 13237-87-1](/img/structure/B81686.png)
Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI), commonly known as 2-Bromobicyclo[2.2.1]heptane, is an organic compound that belongs to the class of bicyclic compounds. This compound has gained significant attention in the scientific community due to its unique structural properties and potential applications in various fields.2.1]heptane.
Mecanismo De Acción
The mechanism of action of 2-Bromobicyclo[2.2.1]heptane is not well understood. However, it is believed that the compound may act as a nucleophile in some reactions due to the presence of the bromine atom. The unique structural properties of the compound may also play a role in its mechanism of action.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Bromobicyclo[2.2.1]heptane. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant cytotoxicity. It is also believed to have low environmental impact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Bromobicyclo[2.2.1]heptane in lab experiments is its chiral nature. The compound can be used as a chiral building block in the synthesis of biologically active compounds. Additionally, the compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 2-Bromobicyclo[2.2.1]heptane is its limited solubility in common solvents, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for the research on 2-Bromobicyclo[2.2.1]heptane. One potential area of focus is the development of new synthetic methods for the compound, which could improve yield and purity. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential applications in various fields. The compound could also be used as a starting material for the synthesis of new materials with unique properties. Finally, the compound could be further studied for its potential use in drug discovery and development.
Métodos De Síntesis
The synthesis method of 2-Bromobicyclo[2.2.1]heptane involves the reaction of bicyclo[2.2.1]hept-5-ene with bromine in the presence of a catalyst. This reaction results in the formation of 2-Bromobicyclo[2.2.1]heptane as the major product. The purity and yield of the product can be improved by using different reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
2-Bromobicyclo[2.2.1]heptane has shown potential applications in various scientific fields. It has been extensively studied for its use as a chiral building block in the synthesis of biologically active compounds. It has also been used as a starting material for the synthesis of novel pharmaceuticals, agrochemicals, and materials science. Additionally, 2-Bromobicyclo[2.2.1]heptane has been used as a reagent in organic synthesis for the preparation of complex molecules.
Propiedades
Número CAS |
13237-87-1 |
|---|---|
Nombre del producto |
Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI) |
Fórmula molecular |
C7H11Br |
Peso molecular |
175.07 g/mol |
Nombre IUPAC |
(1S,2R,4R)-2-bromobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7-/m1/s1 |
Clave InChI |
QXYOAWHKJRWNID-DSYKOEDSSA-N |
SMILES isomérico |
C1C[C@H]2C[C@@H]1C[C@H]2Br |
SMILES |
C1CC2CC1CC2Br |
SMILES canónico |
C1CC2CC1CC2Br |
Sinónimos |
Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)
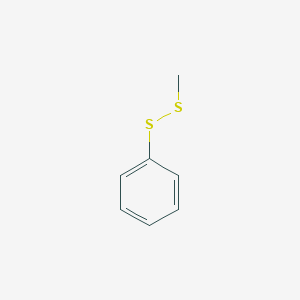
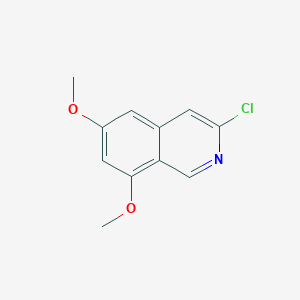
![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)
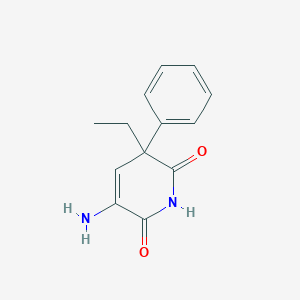

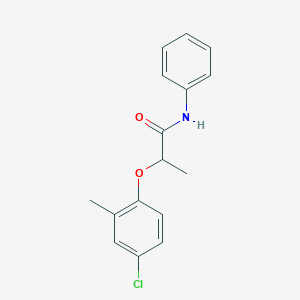
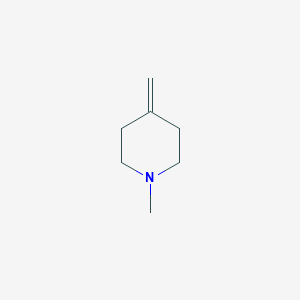
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)
![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)
![6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)
